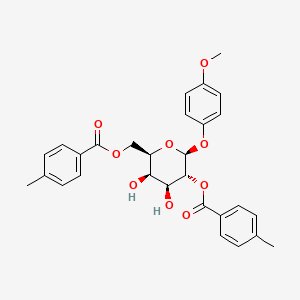
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside
Übersicht
Beschreibung
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C29H30O9 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a synthetic compound derived from galactose, featuring a complex structure that includes methoxy and benzoyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the current understanding of its biological activity, supported by relevant studies and findings.
Chemical Structure and Properties
- Molecular Formula : C29H30O9
- Molecular Weight : 522.5 g/mol
- CAS Number : 1820570-59-9
The compound's structure consists of a beta-D-galactopyranoside backbone with two acylated benzoyl groups, which are believed to enhance its biological activity by improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of galactoside derivatives. In particular, the acylation of galactosides has been shown to enhance their activity against various pathogens.
Key Findings:
- A study demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against multiple human pathogens, including Staphylococcus aureus and Escherichia coli .
- The introduction of specific acyl groups was found to influence the spectrum of activity, with certain derivatives showing broad-spectrum antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A (similar structure) | S. aureus, E. coli | High |
| Compound B (similar structure) | Pseudomonas aeruginosa | Moderate |
| This compound | Various (specific data not available) | Potentially high |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in relation to viral proteases. Molecular docking studies suggest that it may inhibit dengue virus NS2B/NS3 protease, a key enzyme in the viral lifecycle.
Research Insights:
- Molecular dynamics simulations indicated stable binding interactions between the compound and the target protease, suggesting its potential as a therapeutic agent against dengue virus .
- The in silico predictions showed favorable drug-like properties for the synthesized analogs, indicating their suitability for further development as antiviral agents .
Case Studies
- Antimicrobial Efficacy Study : A series of galactoside-based compounds were tested against a panel of bacteria. The study found that modifications to the galactose moiety significantly enhanced antibacterial properties, making it a candidate for further research .
- Molecular Docking Analysis : In another study focusing on antiviral activity, molecular docking simulations were conducted to evaluate binding affinities with dengue virus protease. Results indicated strong interactions that warrant further investigation in vivo .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3/t23-,24+,25+,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTSZMZIXWBXKC-MXCNSHPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















